1,4-Naphthalenedione, 2,7-dihydroxy-
Overview
Description
1,4-Naphthalenedione, 2,7-dihydroxy- is a synthetic compound with the molecular formula C10H6O4. It is a derivative of naphthoquinone, characterized by two hydroxyl groups at the 2 and 7 positions on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2,7-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of 2-hydroxynaphthalene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Naphthalenedione, 2,7-dihydroxy- may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form reactive oxygen intermediates.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidized intermediates .
Scientific Research Applications
1,4-Naphthalenedione, 2,7-dihydroxy- has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: The compound exhibits antioxidant properties and is studied for its potential to mitigate oxidative stress in biological systems.
Medicine: Research has shown its potential as an anticancer agent, inducing apoptosis in cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,7-dihydroxy- involves its redox properties. The compound can undergo oxidation-reduction cycles, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell damage and apoptosis, particularly in cancer cells . Additionally, the compound can disrupt cellular membranes and interfere with DNA synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacks the hydroxyl groups at the 2 and 7 positions.
2-Methyl-1,4-naphthoquinone (Menadione): A derivative with a methyl group at the 2 position, known for its role as a vitamin K precursor.
5,8-Dihydroxy-1,4-naphthoquinone: Another hydroxylated derivative with distinct biological activities.
Uniqueness
1,4-Naphthalenedione, 2,7-dihydroxy- is unique due to the presence of hydroxyl groups at the 2 and 7 positions, which enhance its reactivity and biological activity. These hydroxyl groups contribute to its strong electron-accepting properties and its ability to form reactive intermediates, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4,7-dihydroxynaphthalene-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,11-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPXJATWIBOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=O)C=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461900 | |
Record name | 1,4-Naphthalenedione, 2,7-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31039-63-1 | |
Record name | 1,4-Naphthalenedione, 2,7-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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